Ethyl 3-[(4-bromophenyl)amino]propanoate
Description
Ethyl 3-[(4-bromophenyl)amino]propanoate (CAS 429658-95-7) is an ethyl ester derivative featuring a propanoate backbone substituted with a 4-bromophenyl group linked via an amino group at the β-position. This compound is structurally characterized by:
- Ethyl ester group: Enhances lipophilicity and metabolic stability.
- Amino linkage: Provides hydrogen-bonding capacity, affecting solubility and molecular interactions.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
ethyl 3-(4-bromoanilino)propanoate |
InChI |
InChI=1S/C11H14BrNO2/c1-2-15-11(14)7-8-13-10-5-3-9(12)4-6-10/h3-6,13H,2,7-8H2,1H3 |
InChI Key |
ISYBBDHVVYSYCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-[(4-bromophenyl)amino]propanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-bromoaniline with ethyl acrylate in the presence of a base such as sodium hydride. The reaction typically takes place in an organic solvent like dimethylformamide at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-bromophenyl)amino]propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and catalysts such as palladium on carbon.
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran, and low temperatures.
Oxidation: Oxidizing agents like potassium permanganate, solvents like water or acetic acid, and elevated temperatures.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Ethyl 3-[(4-bromophenyl)amino]propanol.
Oxidation: Nitro derivatives of this compound.
Scientific Research Applications
Ethyl 3-[(4-bromophenyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-[(4-bromophenyl)amino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Ethyl 2-amino-3-(4-bromophenyl)propanoate (CAS 275826-32-9)
- Structural difference: Amino group at the α-position (C2) instead of the β-position (C3).
- Impact: Altered steric and electronic environments may affect binding to biological targets. For example, α-amino esters are more prone to hydrolysis due to proximity to the ester group, whereas β-amino derivatives (like the target compound) exhibit greater stability .
Ethyl 3-(4-bromoanilino)-3-oxopropanoate (CAS 1131594-24-5)
- Structural difference : Contains a ketone (oxo) group at C3.
- Impact: The oxo group increases electrophilicity, making it reactive toward nucleophiles. This contrasts with the amino group in the target compound, which is more basic and participates in hydrogen bonding .
Ethyl 3-(4-bromophenyl)propanoate (CAS 40640-98-0)
Heterocyclic and Aromatic Derivatives
Ethyl 3-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-methoxyphenylamino)propanoate (Compound 5h)
- Structural difference : Incorporates a triazolyl ring and a methoxyphenyl group.
- The methoxy group (electron-donating) contrasts with the bromo group (electron-withdrawing) in the target compound, altering electronic effects .
Ethyl 3-[2-(4-bromophenyl)-4-oxothiazolidin-3-yl]propanoate
- Structural difference: Contains a thiazolidinone ring.
- Impact: The sulfur atom in the thiazolidinone increases polarity (logP ~1.5) compared to the target compound. This heterocycle is associated with antimicrobial and anti-inflammatory activities, suggesting divergent bioactivity .
Alkyl Chain and Ester Group Modifications
Methyl 3-(4-bromophenyl)propanoate (CAS 75567-84-9)
- Structural difference : Methyl ester instead of ethyl ester.
- Impact: Shorter alkyl chain reduces lipophilicity (logP ~2.9 vs.
Hexyl 3-phenylpropanoate (Compound 6)
Pharmacologically Relevant Derivatives
Dabigatran Intermediate: Ethyl 3-[2-[(4-carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonylamino]propanoate
Q & A
Q. How do storage conditions impact long-term stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
